![molecular formula C7H10N2 B3024302 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1176405-02-9](/img/structure/B3024302.png)
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine
Overview
Description
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring fused to a pyridine ring . The molecular formula is C10H14N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the boiling point of a similar compound, ETHYL 4,5,6,7-TETRAHYDRO-1H-PYRROLO [3,2-C]PYRIDINE-2-CARBOXYLATE, is predicted to be 400.1±45.0 °C .Scientific Research Applications
Antiviral and Antitumor Potential
Pyrrolo[3,4-c]pyridines have demonstrated antiviral activity against certain viruses. Additionally, their antitumor effects make them intriguing candidates for cancer therapy. For instance, the compound ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate has significant anti-HIV-1 activity .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyridine derivatives have been studied for their inhibitory activity against fms kinase , and FGFR1, 2, and 3 . These kinases play crucial roles in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
Similar compounds have shown to inhibit kinase activity, which can lead to the disruption of downstream signaling pathways . This can result in the inhibition of cell proliferation and migration, among other effects .
Biochemical Pathways
These pathways are involved in cell proliferation, survival, and migration .
Result of Action
Similar compounds have shown to inhibit cell proliferation and induce apoptosis in certain cancer cells .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-4-9-7-2-3-8-5-6(1)7/h1,4,8-9H,2-3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKQDZSOABYDAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the 4-fluorophenyl ring in 5-Benzyl-1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?
A1: In the crystal structure of 5-Benzyl-1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, the 4-fluorophenyl ring adopts a specific orientation relative to the adjacent phenyl ring. The dihedral angle between these two rings is 62.3 (1)°. [] This spatial arrangement, stabilized by C−H⋅⋅⋅π interactions within the crystal lattice, could influence the molecule's interactions with biological targets. []
Q2: Have any biological activities been reported for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine derivatives?
A2: Yes, certain derivatives, particularly those with substitutions at the C(2) position, have shown promising antiplatelet activity. For instance, 5-Benzyl 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine (THPP) and 2-(benzylamino)methyl THPP exhibited moderate, dose-dependent inhibition of platelet aggregation induced by adrenaline and, to a lesser extent, by ADP. [] These compounds appear to primarily affect the second phase of adrenaline-triggered platelet aggregation, which is heavily reliant on thromboxane A2 production and ADP release. []
Q3: How does the structure of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine derivatives relate to their antiplatelet activity?
A3: Research suggests that lipophilicity plays a crucial role in the antiplatelet activity of these compounds. A study analyzing the relationship between activity and calculated octanol-water partition coefficients (log P) indicated that a log P value around 2.5 might be optimal for enhancing their activity. [] This suggests that modifications to the 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine scaffold that fine-tune its lipophilicity could lead to even more potent antiplatelet agents.
Q4: Beyond antiplatelet activity, are there other potential applications for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridines in synthetic chemistry?
A4: Absolutely. 2-Trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines, for example, can be utilized as starting materials for synthesizing 2-trifluoroacetyl-4,7,8,9-tetrahydro-1H-pyrrolo[2,3-d]azocines. [, ] This transformation, involving a reaction with ethyl propynoate, highlights the versatility of these compounds in constructing diverse heterocyclic systems, which hold significant value in medicinal chemistry.
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